molecular formula C11H17N B602335 N,N-dimethyl-2-phenylpropan-1-amine CAS No. 7560-81-8

N,N-dimethyl-2-phenylpropan-1-amine

カタログ番号: B602335
CAS番号: 7560-81-8
分子量: 163.26
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure and Isomerism

NN-DMPPA exists as a single enantiomer due to the absence of stereogenic centers. Its structure is defined by:

  • 3D Conformer : A phenyl ring positioned orthogonally to the propanamine backbone, with dimethyl groups occupying equatorial positions.
  • Hydrogen Bonding : The tertiary amine lacks hydrogen-bonding capacity, contributing to lipophilicity (LogP = 2.66).

Spectral and Analytical Data

Critical identifiers for NN-DMPPA include:

Property Value Source
Boiling Point 231.2°C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 96.9 ± 9.3°C
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C
Exact Mass 163.136093

Chromatographic Detection :
NN-DMPPA is quantified via GC-MS (LOD: 13.9 ng/mL; LOQ: 42.2 ng/mL) and LC-MS , leveraging its volatility and ionizability.

Comparative Analysis with Analogues

NN-DMPPA shares structural and functional similarities with other stimulants, though distinct pharmacological profiles exist:

Compound CAS Number Key Differences
β-Methylphenethylamine 103-94-8 Single methyl group on β-carbon; weaker norepinephrine release
2,2-Dimethyl-1-phenylpropan-1-amine 61501-04-0 Two methyl groups on α-carbon; distinct metabolic pathway

特性

IUPAC Name

N,N-dimethyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNWQFWYAAPODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964341
Record name N,N-Dimethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7560-81-8
Record name N,N-Dimethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of dimethylamine on the carbonyl carbon of 3-phenyl-2-butanone, forming a hemiaminal that dehydrates to an imine. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the amine in ethanol at pH 6–7. Elevated temperatures (40–50°C) and a 1.2:1 molar ratio of ketone to amine optimize yields.

Eschweiler-Clarke Dimethylation of 2-Phenylpropan-1-amine

This two-step approach involves synthesizing the primary amine 2-phenylpropan-1-amine followed by exhaustive methylation.

Primary Amine Synthesis via Nitrile Hydrogenation

2-Phenylpropionitrile undergoes catalytic hydrogenation using 5% Pd/C in ethanol under 75–78 psi H₂ at 50–64°C, yielding 2-phenylpropan-1-amine hydrochloride (76.2% yield). The reaction is quenched with HCl, and the product is isolated via methyl tert-butyl ether (MTBE) precipitation.

Dimethylation Protocol

The primary amine is treated with excess formaldehyde (37% w/w) and formic acid (88%) at reflux (100–110°C) for 6–8 hours. Formic acid acts as both a catalyst and reducing agent, transferring methyl groups to the amine. This step delivers this compound in 82–85% yield with 98% purity (GC-MS).

Alkylation of Dimethylamine with 1-Bromo-2-Phenylpropane

Direct alkylation employs 1-bromo-2-phenylpropane and dimethylamine in a nucleophilic substitution reaction.

Reaction Optimization

In tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base, dimethylamine (2.5 equiv) reacts with 1-bromo-2-phenylpropane at 60°C for 12 hours. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases the reaction rate, achieving 55–60% yield. Major byproducts include dialkylated species (≈15%) and elimination products (≈10%).

Industrial Scalability Challenges

While straightforward, this method requires rigorous purification (e.g., fractional distillation) to isolate the tertiary amine from byproducts. The bromide precursor’s synthesis from 2-phenyl-1-propanol via HBr treatment introduces additional steps, reducing overall efficiency.

Enzymatic Transamination Using ω-Transaminases

Biocatalytic routes leverage ω-transaminases to convert prochiral ketones into enantiomerically pure amines.

Substrate and Enzyme Selection

3-Phenyl-2-butanone reacts with an amine donor (e.g., L-alanine) in the presence of a recombinant ω-transaminase (e.g., from Arthrobacter citreus). The enzyme’s stereoselectivity produces (S)-N,N-dimethyl-2-phenylpropan-1-amine with >99% enantiomeric excess (ee).

Process Intensification

Continuous flow systems with immobilized enzymes enhance productivity (≈200 g/L/day) and reduce costs. A 50 mM substrate concentration in phosphate buffer (pH 7.5) at 30°C achieves 90% conversion in 24 hours.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Purity (%)EnantioselectivityScalability
Reductive Amination168–7295RacemicModerate
Eschweiler-Clarke282–8598RacemicHigh
Alkylation355–6090RacemicLow
Enzymatic Transamination185–9099>99% ee (S)High

化学反応の分析

Types of Reactions

N,N-dimethyl-2-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It undergoes substitution reactions where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-phenylpropan-1-one, while reduction could produce simpler amines like N-methyl-2-phenylpropan-1-amine.

科学的研究の応用

Pharmacological Studies

N,N-dimethyl-2-phenylpropan-1-amine has been studied for its interaction with neurotransmitter systems, particularly dopamine and norepinephrine. These interactions suggest potential applications in treating conditions related to cognitive function and mood disorders.

Key Findings :

  • Research indicates that NN-DMPPA may enhance cognitive performance and physical endurance due to its stimulant effects .
  • Studies have shown that it can influence neurotransmitter release and reuptake inhibition, making it a candidate for further investigation in pharmacology.

Sports and Anti-Doping Research

NN-DMPPA has been identified as a designer stimulant in dietary supplements marketed for performance enhancement. Its detection in athlete urine samples has raised concerns regarding its use in competitive sports.

Case Studies :

  • A study conducted by WADA-accredited laboratories revealed NN-DMPPA's presence in urine samples from athletes who consumed supplements containing this compound. Concentrations ranged from 0.51 to 6.51 µg/mL .
  • Another investigation demonstrated that NN-DMPPA could be detected in urine for up to 46 hours post-ingestion, highlighting its potential for abuse in sports contexts .

Regulatory and Safety Considerations

Due to its stimulant properties and potential for misuse, this compound is classified as a prohibited substance by organizations such as the World Anti-Doping Agency (WADA). Athletes are advised to be cautious with dietary supplements that may contain this compound due to the risks of inadvertent doping violations .

作用機序

The mechanism of action of N,N-dimethyl-2-phenylpropan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced alertness, focus, and energy levels .

類似化合物との比較

Similar Compounds

Uniqueness

N,N-dimethyl-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a potent stimulant makes it particularly notable among similar compounds .

生物活性

N,N-Dimethyl-2-phenylpropan-1-amine (DMPPA) is a synthetic compound belonging to the class of phenethylamines. Its structural similarity to methamphetamine suggests potential stimulant properties, which have been the focus of various studies aimed at understanding its biological activity, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

DMPPA has the molecular formula C11H17NC_{11}H_{17}N and a molecular weight of approximately 171.26 g/mol. The compound features a dimethylated amine group attached to a phenylpropan chain, which is significant for its interaction with biological systems.

Property Value
Molecular FormulaC11H17NC_{11}H_{17}N
Molecular Weight171.26 g/mol
Chemical ClassPhenethylamines

DMPPA's mechanism of action is primarily linked to its interaction with neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE). Research indicates that DMPPA acts as a substrate for norepinephrine transporters (NET), although it exhibits weaker activity compared to traditional amphetamines like methamphetamine. This weak substrate activity may contribute to its stimulant effects without significant abuse potential due to limited dopamine transporter (DAT) interaction .

Key Findings:

  • Stimulant Properties : DMPPA has been shown to increase dopamine release in vitro, suggesting stimulant effects similar to those of amphetamines but with lower potency.
  • Cardiovascular Effects : Studies indicate that DMPPA can elevate blood pressure through its action on peripheral norepinephrine pathways, but it does not significantly affect heart rate or locomotor activity .
  • Behavioral Studies : In animal models, DMPPA has been used to explore behavioral responses associated with stimulant use, providing insights into addiction mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPPA, often in comparison with other stimulants:

  • Comparative Study on Stimulant Effects : A study compared DMPPA with amphetamine and methamphetamine, revealing that while DMPPA produced hypertensive effects similar to amphetamines, it was significantly less potent at DAT. This suggests a lower risk for abuse compared to traditional stimulants .
  • Detection in Supplements : DMPPA has been identified as an adulterant in dietary supplements marketed for weight loss and performance enhancement. Its detection in athlete urine samples raises concerns regarding its use in sports and potential health risks associated with unregulated supplements .
  • Pharmacological Studies : Research focusing on the pharmacological profile of DMPPA indicates that it could serve as a valuable tool for studying the structure-activity relationship of amphetamines. Insights gained from these studies may aid in developing safer therapeutic agents for conditions like ADHD or narcolepsy .

Implications for Health and Safety

While DMPPA itself does not have recognized therapeutic applications, understanding its biological activity is crucial for assessing potential health risks associated with its use in dietary supplements and athletic performance enhancement. The compound's stimulant properties may lead to adverse cardiovascular effects, particularly among individuals with pre-existing conditions.

Summary of Health Risks:

  • Hypertensive Effects : Increased blood pressure due to norepinephrine release.
  • Potential for Misuse : Despite lower abuse potential than traditional stimulants, its presence in supplements poses risks for unregulated use.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying DMPPA in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting DMPPA in urine, blood, and dietary supplements. Key parameters include:

  • Chromatographic separation : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve DMPPA from structurally similar amines like BMPEA or phenethylamine derivatives .
  • Mass detection : Monitor transitions such as m/z 164.1 → 91.1 (DMPPA) and 164.1 → 119.1 (internal standard) in positive ionization mode .
  • Validation : Include specificity, linearity (1–500 ng/mL), and recovery (>80%) studies to comply with anti-doping or forensic guidelines .

Basic: How does DMPPA’s structure influence its pharmacological activity compared to amphetamines?

DMPPA’s N,N-dimethyl substitution on the amine group and 2-phenylpropan-1-amine backbone reduce its potency as a neurotransmitter-releasing agent. Unlike amphetamine (a DAT/NET substrate with EC50 ~10 nM), DMPPA shows:

  • Weak NET substrate activity : EC50 >10 µM in rat synaptosome assays, with no significant dopamine transporter (DAT) affinity .
  • Reduced lipophilicity : The dimethyl group lowers blood-brain barrier penetration, limiting central nervous system effects compared to methamphetamine .

Advanced: How should researchers design experiments to resolve contradictions in DMPPA’s reported potency across studies?

Discrepancies in potency (e.g., NET vs. DAT activity) may arise from assay conditions. To address this:

  • Standardize synaptosome preparations : Use fresh rat brain tissue, control for pH (7.4), and temperature (37°C) to minimize variability in transporter function .
  • Include comparator compounds : Co-test amphetamine and BMPEA in the same assay to normalize potency rankings .
  • Apply kinetic analyses : Calculate Vmax and Km for substrate-induced neurotransmitter release to differentiate efficacy from affinity .

Advanced: What are the challenges in distinguishing DMPPA from structural analogs in complex matrices?

DMPPA’s structural similarity to N-methyl-2-phenylpropan-1-amine (MPPA) and β-methylphenethylamine (BMPEA) complicates analysis. Mitigation strategies include:

  • High-resolution MS : Use Q-TOF or Orbitrap systems to differentiate isomers via exact mass (<2 ppm error) and fragment ion patterns (e.g., m/z 91 for phenyl vs. m/z 119 for methylphenyl) .
  • Derivatization : React primary/secondary amines with dansyl chloride or heptafluorobutyric anhydride to enhance chromatographic separation .

Advanced: How can excretion studies inform anti-doping policies for DMPPA?

Pharmacokinetic data after a single oral dose (e.g., 10 mg) in humans reveal:

  • Detection window : Urinary DMPPA peaks at 4–6 hours post-administration, with a half-life of ~8 hours .
  • Metabolites : Monitor N-demethylated products (e.g., N-methyl-2-phenylpropan-1-amine) as secondary markers to confirm intentional use .
  • Thresholds : Propose a urinary cutoff of 50 ng/mL to distinguish supplementation from environmental contamination .

Advanced: What in vitro models best predict DMPPA’s cardiovascular risks?

DMPPA’s peripheral noradrenergic activity increases blood pressure. Use:

  • Isolated aortic rings : Measure vasoconstriction via α1-adrenergic receptor activation (blocked by prazosin) .
  • Telemetry in rodents : Continuous blood pressure monitoring shows dose-dependent hypertension (∆ >20 mmHg at 1 mg/kg IV) .

Basic: What are the ethical considerations when studying DMPPA in dietary supplements?

  • Disclosure : Clearly inform participants about risks of undisclosed stimulants in supplements .
  • Non-targeted screening : Use untargeted LC-HRMS to identify unlisted analogs (e.g., DMBA, BMPEA) in commercial products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。